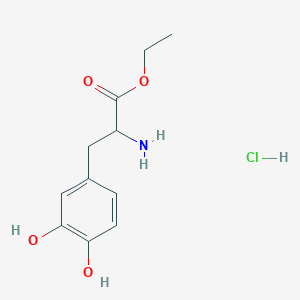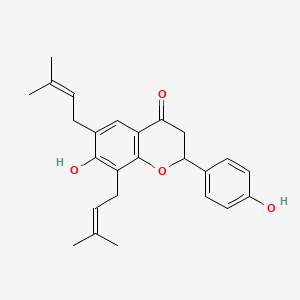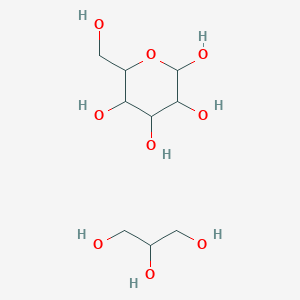![molecular formula As4S6 B12322476 2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane](/img/structure/B12322476.png)
2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[33113,7]decane is a complex organoarsenic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane typically involves the reaction of arsenic trichloride with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions to ensure high yield and purity, and the use of advanced separation techniques to isolate the desired product. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic species.
Substitution: The sulfur atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Scientific Research Applications
2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studying arsenic’s biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in developing arsenic-based drugs for treating certain diseases.
Industry: The compound’s properties make it useful in materials science, particularly in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur and arsenic atoms in the compound can form strong bonds with thiol groups in proteins, potentially altering their function and activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8,9,10-Hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane: Similar in structure but contains phosphorus instead of arsenic.
2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane: Contains oxygen atoms instead of sulfur.
Uniqueness
The presence of multiple arsenic atoms in 2,4,6,8,9,10-Hexathia-1,3,5,7-tetrarsatricyclo[33113,7]decane distinguishes it from its phosphorus and oxygen analogs
Properties
Molecular Formula |
As4S6 |
|---|---|
Molecular Weight |
492.1 g/mol |
IUPAC Name |
2,4,6,8,9,10-hexathia-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/As4S6/c5-1-6-3-8-2(5)9-4(7-1)10-3 |
InChI Key |
OUFDYFBZNDIAPD-UHFFFAOYSA-N |
Canonical SMILES |
S1[As]2S[As]3S[As]1S[As](S2)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)


![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12322428.png)

![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)


![(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol]](/img/structure/B12322474.png)
![5-acetamido-2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12322475.png)
![5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one](/img/structure/B12322478.png)
![2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate](/img/structure/B12322479.png)
![(3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12322481.png)
